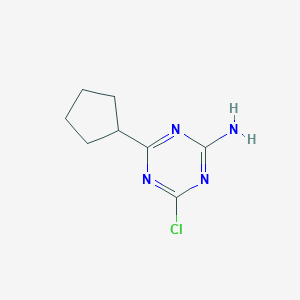
7-Methyl-1,4-thiazepane 1,1-dioxide
Overview
Description
7-Methyl-1,4-thiazepane 1,1-dioxide, also known as 7-methyl-1lambda6,4-thiazepane-1,1-dione, is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 7-Methyl-1,4-thiazepane 1,1-dioxide is 1S/C6H13NO2S/c1-6-2-3-7-4-5-10(6,8)9/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
7-Methyl-1,4-thiazepane 1,1-dioxide is a liquid in its physical form . Its molecular weight is 163.24 g/mol . The predicted density is 1.112±0.06 g/cm3, and the predicted boiling point is 334.1±35.0°C .Scientific Research Applications
For example, 1,2,4-Benzothiadiazine 1,1-dioxide derivatives (e.g., chlorothiazide, hydrochlorothiazide) have been long used in human therapy as diuretic and antihypertensive agents .
Antimicrobial and Antiviral Activities
Thiazine derivatives have shown promising antimicrobial and antiviral activities . The specific mechanisms of action can vary, but they often involve disrupting the function of essential proteins in the pathogens .
Antihypertensive and Antidiabetic Activities
Certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been used as diuretic and antihypertensive agents . They work by inhibiting the reabsorption of sodium and chloride ions in the kidneys, which increases urine production and helps lower blood pressure .
Anticancer Activities
Some thiazine derivatives have shown anticancer activities . They can interfere with the function of cancer cells, leading to their death .
KATP Channel Activators
Thiazine derivatives can act as KATP channel activators . KATP channels play a crucial role in regulating the electrical activity of cells, and their activation can have various therapeutic effects .
AMPA Receptor Modulators
Certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to have high affinity for AMPA receptors . AMPA receptors are a type of glutamate receptor, and modulating their activity can have effects on neurological function .
Green Synthesis Methods
Thiazine derivatives can be prepared through green synthesis methods . These methods are environmentally friendly and often involve the use of less harmful reagents and solvents .
Multidentate Ligands
Thiazine derivatives can act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms . This makes them useful in coordination chemistry to obtain new frameworks with potential bioactivity .
Drug Discovery
Several heterocyclic compounds, including thiazine derivatives, are in the developmental phase and have the potential to be part of new drugs . They also play an important role in modern drug discovery .
Synthesis of Novel Diverse Azepine
The subject of research is not only synthesis methods for creating a library of novel diverse azepine, but also the study of the conformational features of molecules for their pharmacological activity .
Antiviral Agents
Indole fragment fused with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine and 1,3-thiazole have been reported to inhibit HSV-1 .
properties
IUPAC Name |
7-methyl-1,4-thiazepane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6-2-3-7-4-5-10(6,8)9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCHVWUZNIIXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,4-thiazepane 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



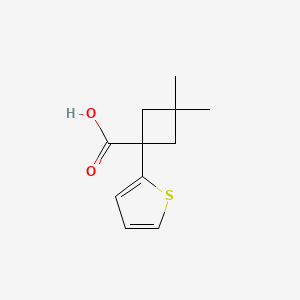
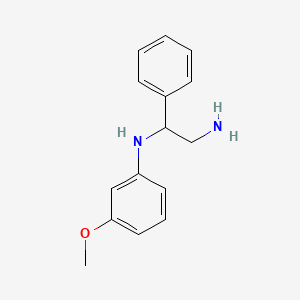
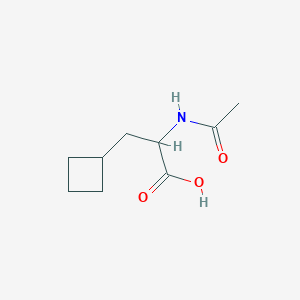
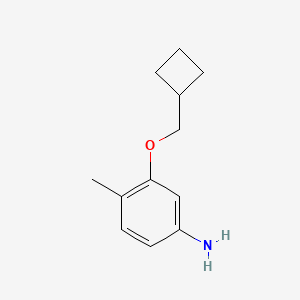
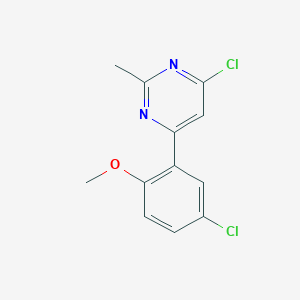

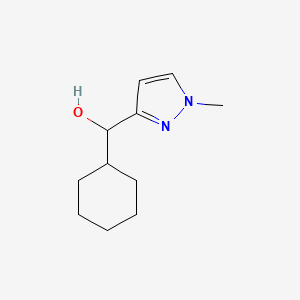
![3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine](/img/structure/B1425739.png)
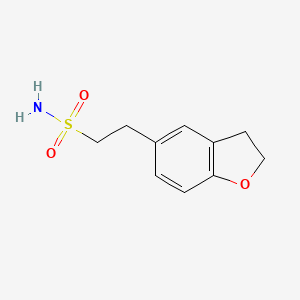
![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)
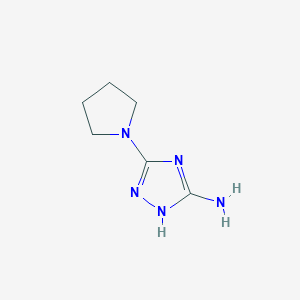
![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)
![2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1425745.png)
